(±)14(15)-EpEDE methyl ester
CAS No.:
Cat. No.: VC0199920
Molecular Formula: C21H36O3
Molecular Weight: 336.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H36O3 |
|---|---|
| Molecular Weight | 336.5 |
| Standard InChI | InChI=1S/C21H36O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7,11,14,19-20H,3-4,6,8-10,12-13,15-18H2,1-2H3/b7-5-,14-11-/t19-,20+/m1/s1 |
| Standard InChI Key | FZUFCVATWQINBH-PYQKRGIJSA-N |
| SMILES | CCCCC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCCCCC(OC)=O |
Introduction
Chemical Identity and Structure
(±)14(15)-EpEDE methyl ester is an esterified analog of (±)14(15)-EpEDE (14,15-epoxyeicosadienoic acid), which is formed from 8,11,14-eicosatrienoic acid, also commonly referred to as dihomo-γ-linolenic acid (DGLA) . This compound belongs to the broader class of epoxyeicosanoids, which are bioactive lipid mediators derived from polyunsaturated fatty acids.
The chemical structure is characterized by the following properties:
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SMILES notation: CCCCC[C@@H]1C@@HC/C=CC/C=C\CCCCCCC(OC)=O
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The compound contains an epoxide group at the 14,15 position and a methyl ester group
Structural Characteristics
The (±) designation indicates that the compound exists as a racemic mixture of enantiomers. The structure contains a characteristic epoxide ring at positions 14 and 15 of the carbon chain, which is a key feature determining its biological activity. The methyl ester modification at the carboxylic acid terminus significantly alters the compound's physical properties compared to the free acid form.
Physical and Chemical Properties
(±)14(15)-EpEDE methyl ester possesses distinct physicochemical properties that influence its applications in research settings:
Solubility Profile
The compound demonstrates varying solubility in different solvents as detailed in Table 1:
| Solvent | Solubility |
|---|---|
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| DMSO:PBS(pH7.2) (1:1) | 0.5 mg/ml |
| Ethanol | 20 mg/ml |
| Hexane | Solution form available commercially |
Table 1: Solubility profile of (±)14(15)-EpEDE methyl ester in various solvents
Lipophilicity and Stability
The methyl esterification significantly enhances the lipid solubility of the compound compared to its free acid counterpart ((±)14(15)-EpEDE) . This increased lipophilicity makes the compound more amenable for formulation in fatty acid-containing diets and dietary supplements, potentially improving its bioavailability in experimental systems .
Like other epoxyeicosanoids, the parent compounds are chemically and metabolically labile. The methyl ester modification helps to improve stability while maintaining biological activity relevant to research applications .
Synthesis and Metabolic Pathway
Biosynthetic Origin
The parent compound (±)14(15)-EpEDE is formed enzymatically from 8,11,14-eicosatrienoic acid (dihomo-γ-linolenic acid) through the action of cytochrome P450 epoxygenases . This represents an important branch of polyunsaturated fatty acid metabolism.
Preparation of the Methyl Ester
The methyl ester derivative is typically prepared through chemical esterification of the carboxylic acid group of (±)14(15)-EpEDE. This modification is strategically employed to:
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Enhance lipid solubility
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Improve stability during storage and handling
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Facilitate formulation for experimental use
Biological Activities and Research Applications
Relationship to Epoxyeicosatrienoic Acids (EETs)
(±)14(15)-EpEDE methyl ester shares structural similarities with other bioactive epoxyeicosanoids, particularly 14,15-EET (14,15-epoxyeicosatrienoic acid). These compounds have been implicated in various physiological processes:
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Cardiovascular function regulation
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Modulation of inflammatory responses
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Renal homeostasis
Research on related epoxanoids indicates that these compounds may exert their biological effects through activation of G-protein coupled signaling pathways. For instance, 14,15-EET has been shown to influence calcium-sensitive potassium channels through G-protein mediated mechanisms .
Soluble Epoxide Hydrolase Inhibition
Studies on structurally related compounds suggest that (±)14(15)-EpEDE methyl ester may interact with soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxy fatty acids. The activity profile differs between various epoxy fatty acid analogs, with some compounds exhibiting both vasodilatory effects and sEH inhibition .
Research Applications
The compound is primarily used in research contexts focused on:
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Lipid metabolism investigations
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Cytochrome P450 pathway studies
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Epoxyeicosatrienoic acid (EET) research
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Development of bioactive lipid analogs with enhanced stability
| Parameter | Specification |
|---|---|
| Purity | ≥90% |
| Available formats | Solution in hexane; Lyophilized powder |
| Available quantities | 25 µg, 50 µg, 100 µg, 500 µg |
| Price range | $66.00-$1,010.00 (Biomol); $739.00 for 500 µg (Cayman) |
| Catalog identifiers | 10007528 (Cayman Chemical); GC40888 (GlpBio) |
Table 2: Commercial specifications of (±)14(15)-EpEDE methyl ester from various suppliers
Structural Analogs and Derivatives
(±)14(15)-EpEDE methyl ester belongs to a broader family of epoxy fatty acid derivatives. Related compounds include:
- mass of a compound required to prepare a solution of known volume and concentration
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